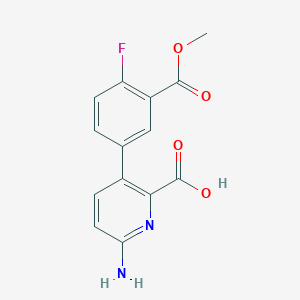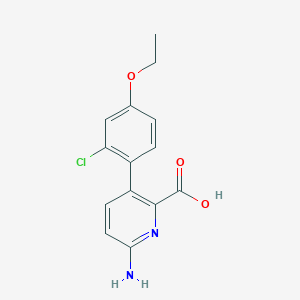
4-(4-Methylsulfonylphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
4-(4-Methylsulfonylphenyl)nicotinic acid, also known as 4-MSPN, is an organic compound belonging to the class of nicotinic acid derivatives. It is a white solid with a molecular weight of 211.24 g/mol and a melting point of 140-142°C. 4-MSPN has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is used as a starting material in the synthesis of various compounds such as 4-methylthiophene, 4-methylthiophenol, and 4-methylthiobutanol. In addition, 4-MSPN is used as an intermediate in the preparation of various drugs, including anti-inflammatory agents and antifungal agents.
Applications De Recherche Scientifique
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has been widely used in scientific research due to its unique properties. It is used as an intermediate in the synthesis of various compounds, including 4-methylthiophene, 4-methylthiophenol, and 4-methylthiobutanol. In addition, it is used as a starting material for the synthesis of various drugs, including anti-inflammatory agents and antifungal agents. Furthermore, 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% is used as a reagent in the synthesis of other compounds, such as 4-methylthiobutanoic acid, 4-methylthiophene-2-carboxylic acid, and 4-methylthiophene-3-carboxylic acid.
Mécanisme D'action
The mechanism of action of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is thought to act as an agonist at the nicotinic acid receptor (NAR), which is a G protein-coupled receptor. This receptor is involved in the regulation of lipid and glucose metabolism, as well as energy homeostasis. In addition, it has been suggested that 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% may act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels, improve glucose tolerance, and reduce body weight. In addition, it has been shown to reduce inflammation and oxidative stress in mice. Furthermore, 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored at room temperature. Furthermore, it is non-toxic and can be used in a variety of biological systems.
However, there are also some limitations to the use of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light and air, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-(4-Methylsulfonylphenyl)nicotinic acid, 95%. First, further research is needed to better understand the mechanism of action of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95%. In addition, more research is needed to explore the potential therapeutic applications of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95%, such as its use as an anti-inflammatory agent or antifungal agent. Furthermore, further research is needed to explore the potential use of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% in the synthesis of other compounds, such as 4-methylthiobutanoic acid, 4-methylthiophene-2-carboxylic acid, and 4-methylthiophene-3-carboxylic acid. Finally, further research is needed to explore the potential toxicity of 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% and its potential side effects.
Méthodes De Synthèse
4-(4-Methylsulfonylphenyl)nicotinic acid, 95% can be synthesized from 4-methylthiophenol and acetic anhydride in the presence of a strong base such as pyridine or triethylamine. The reaction is carried out at a temperature of about 120°C for about one hour. The resulting product is then purified by column chromatography and recrystallized from methanol to obtain 4-(4-Methylsulfonylphenyl)nicotinic acid, 95% in high purity.
Propriétés
IUPAC Name |
4-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-4-2-9(3-5-10)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAZUHBVZAVTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692729 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylsulfonylphenyl)nicotinic acid | |
CAS RN |
1261971-95-2 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















